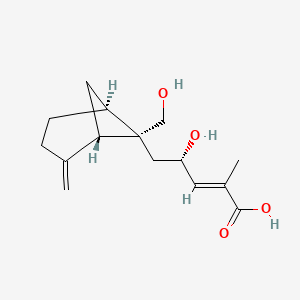
Massarinolin C
Description
Massarinolin C is a fungal-derived tetracyclic bergamotane sesquiterpenoid, part of a structurally complex family of natural products characterized by a 6/4/5/5 fused-ring system. This compound, along with its analogs like Massarinolin A and B, is biosynthesized by the aquatic fungus Massarina tunicata. Its unique architecture includes a [3.1.1] bridged bicyclic core and oxygenated spiro-lactone moieties, which contribute to its biological activity and synthetic challenges .
Properties
Molecular Formula |
C15H22O4 |
|---|---|
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(E,4S)-4-hydroxy-5-[(1S,5S,6S)-6-(hydroxymethyl)-2-methylidene-6-bicyclo[3.1.1]heptanyl]-2-methylpent-2-enoic acid |
InChI |
InChI=1S/C15H22O4/c1-9-3-4-11-6-13(9)15(11,8-16)7-12(17)5-10(2)14(18)19/h5,11-13,16-17H,1,3-4,6-8H2,2H3,(H,18,19)/b10-5+/t11-,12+,13-,15-/m0/s1 |
InChI Key |
WGXKIUPZJQCFIU-SZDLVHABSA-N |
Isomeric SMILES |
C/C(=C\[C@H](C[C@@]1([C@H]2CCC(=C)[C@@H]1C2)CO)O)/C(=O)O |
Canonical SMILES |
CC(=CC(CC1(C2CCC(=C)C1C2)CO)O)C(=O)O |
Synonyms |
massarinolin C |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Structural Features
Massarinolin C shares the tetracyclic bergamotane skeleton with related compounds but differs in oxidation states and substituent positions. Key comparisons include:
| Compound | Core Structure | Unique Features | Bioactivity |
|---|---|---|---|
| This compound | 6/4/5/5 tetracyclic system | Undisclosed oxidation pattern (inferred) | Presumed antimicrobial (based on analogs) |
| Massarinolin A | 6/4/5/5 tetracyclic system | Revised [3.4] spiro-lactone; 3 hydroxyl groups | Antibacterial (B. subtilis, S. aureus) |
| Purpurolide B | 6/4/5/5 tetracyclic system | 2,3-dihydroxy groups; [4.4] spiro-lactone | Cytotoxic (HL-60 cells, IC₅₀: 4 μg/ml) |
| Crassalactone D | 1,6-dioxaspiro[4.4]non-3-en-2-one | Styryl-lactone; [4.4] spiro system | Broad cytotoxicity (leukemia, carcinomas) |
Structural Insights :
- Massarinolin A underwent structural revision via total synthesis, highlighting the importance of stereochemical accuracy in bioactivity studies .
- Purpurolides (e.g., B, D, E) feature divergent oxygenation patterns, which correlate with their cytotoxic vs. antimicrobial activities .
- Crassalactone D and Pyrenolide D2 demonstrate that spiro-lactone positioning and substituents (e.g., styryl groups) critically influence target selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


